N-(3-(benzofuran-2-yl)propyl)-4-bromothiophene-2-carboxamide
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Overview
Description
Benzofuran derivatives are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are a significant part of many drugs and natural medicines .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For instance, 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be used as a precursor for the synthesis of a series of novel heterocycles .Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Diversity-Oriented Synthesis : Han et al. (2014) developed a two-step, diversity-oriented synthesis of highly functionalized benzofuran-2-carboxamides, showcasing the potential of N-(3-(benzofuran-2-yl)propyl)-4-bromothiophene-2-carboxamide in complex organic synthesis processes (Han, Wu, & Dai, 2014).
- Microwave-Assisted Synthesis : Vincetti et al. (2016) presented a microwave-assisted multicomponent protocol for the synthesis of substituted benzofuran-2-carboxamides, highlighting a rapid method for creating biologically active compounds (Vincetti, Brianza, Scalacci, Scalacci, Costantino, Castagnolo, & Radi, 2016).
Potential Therapeutic Applications
- Antihyperlipidemic Activity : Al-qirim et al. (2012) synthesized a series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides and tested their in vivo antihyperlipidemic activity, demonstrating significant lipid-lowering potential (Al-qirim, Shattat, Sweidan, El‐Huneidi, Sheikha, Khalaf, & Hikmat, 2012).
- Antimicrobial and Antipathogenic Activity : Limban, Marutescu, & Chifiriuc (2011) explored the antipathogenic activity of new thiourea derivatives, indicating the utility of benzofuran compounds in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Novel Derivatives and Their Applications
- Synthesis of Benzofuran Derivatives : Oschmann, Holm, & Verho (2019) described a strategy for accessing elaborate benzofuran-2-carboxamide derivatives, which could be useful in chemotherapeutic and physiological studies (Oschmann, Holm, & Verho, 2019).
- Antitumor Activity : Srivastava & Robins (1983) investigated the synthesis and antitumor activity of 2-beta-D-ribofuranosylselenazole-4-carboxamide and related derivatives, showcasing the potential of benzofuran derivatives in cancer treatment (Srivastava & Robins, 1983).
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .
Mode of Action
Benzofuran derivatives have been developed and utilized as anticancer agents . For example, a benzofuran carbohydrazide compound displayed excellent activities against E. coli and S. aureus .
Biochemical Pathways
Benzofuran compounds have been shown to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .
Pharmacokinetics
The broad range of clinical uses of benzofuran derivatives suggests that they have favorable pharmacokinetic properties .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives suggests that they are effective in a variety of environments .
Safety and Hazards
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering novel benzofuran compounds with enhanced biological activities and developing more efficient methods for their synthesis .
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-4-bromothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2S/c17-12-9-15(21-10-12)16(19)18-7-3-5-13-8-11-4-1-2-6-14(11)20-13/h1-2,4,6,8-10H,3,5,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLDWWCXLUOSDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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